Trimethylsilyl 2-hydroxybutanoate
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Overview
Description
Trimethylsilyl 2-hydroxybutanoate is an organic compound characterized by the presence of a trimethylsilyl group attached to a 2-hydroxybutanoate moiety. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols and carboxylic acids due to its chemical inertness and large molecular volume .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethylsilyl 2-hydroxybutanoate typically involves the reaction of 2-hydroxybutanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether, which protects the hydroxyl group from further reactions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger yields and efficiency. The reaction is conducted under controlled temperatures and pressures to ensure maximum conversion and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl 2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases to facilitate the removal of the trimethylsilyl group.
Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Trimethylsilyl 2-hydroxybutanoate finds extensive applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Trimethylsilyl 2-hydroxybutanoate involves the formation of a stable silyl ether, which protects the hydroxyl group from nucleophilic attacks. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .
Comparison with Similar Compounds
Trimethylsilyl chloride: Used for silylation of alcohols and carboxylic acids.
Tetrahydropyranyl ethers: Another class of protecting groups for alcohols.
Triethylsilyl ethers: Similar to trimethylsilyl ethers but with different steric and electronic properties.
Uniqueness: Trimethylsilyl 2-hydroxybutanoate is unique due to its specific combination of a trimethylsilyl group with a 2-hydroxybutanoate moiety, providing a balance of stability and reactivity that is advantageous in various synthetic applications .
Properties
CAS No. |
113451-60-8 |
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Molecular Formula |
C7H16O3Si |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
trimethylsilyl 2-hydroxybutanoate |
InChI |
InChI=1S/C7H16O3Si/c1-5-6(8)7(9)10-11(2,3)4/h6,8H,5H2,1-4H3 |
InChI Key |
LCBBPEAOLOUHBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O[Si](C)(C)C)O |
Origin of Product |
United States |
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